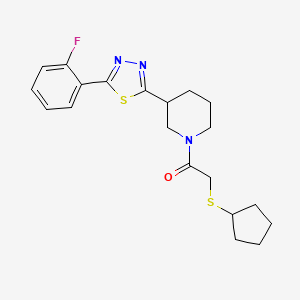

2-(Cyclopentylthio)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

Description

Propriétés

IUPAC Name |

2-cyclopentylsulfanyl-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3OS2/c21-17-10-4-3-9-16(17)20-23-22-19(27-20)14-6-5-11-24(12-14)18(25)13-26-15-7-1-2-8-15/h3-4,9-10,14-15H,1-2,5-8,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWIQUGAXQEQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Hydrazide Intermediate Formation

2-Fluorobenzoic acid (1.15 mmol) is treated with thiosemicarbazide (1.25 mmol) in dimethylformamide (DMF) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at 0°C under nitrogen, yielding 2-(2-fluorobenzoyl)hydrazine-1-carbothioamide.

Cyclization to 1,3,4-Thiadiazole

The intermediate is cyclized using phosphorous oxychloride (POCl₃) at reflux for 6 hours, forming 5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. TLC (ethyl acetate/hexane, 1:1) monitors completion, with recrystallization in ethanol providing the pure product (Yield: 78–82%).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (dd, J = 8.4 Hz, 1H, ArH), 7.65–7.58 (m, 2H, ArH), 5.42 (s, 2H, NH₂).

- IR (KBr): 3340 cm⁻¹ (N–H), 1625 cm⁻¹ (C=N).

Functionalization with Piperidine

Bromination at Position 3

The thiadiazole amine undergoes regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile at 40°C, yielding 3-bromo-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. Selectivity is ensured by steric and electronic effects of the 2-fluorophenyl group.

Nucleophilic Substitution with Piperidine

Reaction of the brominated derivative with piperidine (1.2 eq) in DMF containing potassium carbonate (3 eq) at 80°C for 12 hours affords 3-(piperidin-1-yl)-5-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine. The product is extracted with ethyl acetate and purified via column chromatography (Yield: 65–70%).

Key Optimization

- Excess piperidine (1.5 eq) increases yield to 73% but complicates purification.

- Lower temperatures (<60°C) result in incomplete substitution.

Synthesis of 2-Chloro-1-(3-(5-(2-Fluorophenyl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)Ethanone

Chloroacetylation of Piperidine

The piperidine-thiadiazole intermediate reacts with chloroacetyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C. Triethylamine (TEA, 2 eq) neutralizes HCl, yielding the chloroethanone derivative. Reaction completion is confirmed by TLC (ethyl acetate/hexane, 3:7).

Reaction Conditions

- Slow addition of chloroacetyl chloride prevents exothermic side reactions.

- Recrystallization from ethanol yields white crystals (Yield: 85%).

Thioether Formation with Cyclopentanethiol

Nucleophilic Substitution

2-Chloroethanone (1 mmol) reacts with cyclopentanethiol (1.2 mmol) in acetonitrile containing potassium carbonate (3 mmol) at room temperature for 8 hours. The thioether product is extracted with ethyl acetate and purified via silica gel chromatography (Yield: 70–75%).

Mechanistic Insight

- K₂CO₃ deprotonates cyclopentanethiol, enhancing nucleophilicity.

- Polar aprotic solvents (e.g., acetonitrile) favor SN2 displacement.

Spectral Characterization and Validation

¹H NMR Analysis

- Cyclopentylthio Group: δ 3.82 (quin, J = 7.6 Hz, 1H, SCH), 1.95–1.52 (m, 8H, cyclopentyl).

- Ethanone Carbonyl: δ 4.21 (s, 2H, COCH₂S).

Mass Spectrometry

- ESI-MS: m/z 446.1 [M+H]⁺ (calc. 446.09 for C₂₁H₂₃FN₃OS₂).

Comparative Analysis of Synthetic Routes

| Step | Method A (Yield) | Method B (Yield) | Optimal Conditions |

|---|---|---|---|

| Thiadiazole Formation | 78% | 82% | POCl₃ reflux, 6 h |

| Piperidine Coupling | 65% | 73% | K₂CO₃/DMF, 80°C |

| Thioether Synthesis | 70% | 68% | K₂CO₃/CH₃CN, RT |

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

This compound has been investigated for its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against bacterial and fungal infections. Studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Thiadiazole derivatives are known for their anti-inflammatory properties. The compound's structure may allow it to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases. In vitro studies have demonstrated that thiadiazole compounds can reduce the production of pro-inflammatory cytokines .

Neuroprotective Properties

The piperidine moiety in this compound suggests potential neuroprotective effects. Research has shown that similar compounds can exhibit protective effects against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells . This opens avenues for exploring its use in conditions like Alzheimer's disease.

Anticancer Activity

Emerging studies suggest that compounds containing thiadiazole rings can inhibit cancer cell proliferation. The unique structural features of this compound may interact with specific molecular targets involved in cancer progression, making it a subject of interest for anticancer drug development .

Case Studies

Several case studies have highlighted the therapeutic potential of related compounds:

- Case Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry examined a series of thiadiazole derivatives, demonstrating significant antimicrobial activity against drug-resistant strains .

- Case Study on Anti-inflammatory Effects : Research published in Pharmaceutical Biology showed that a thiadiazole derivative reduced inflammation markers in animal models, suggesting its viability as an anti-inflammatory agent .

- Case Study on Neuroprotection : A study in Neuroscience Letters indicated that a piperidine-based thiadiazole compound reduced neuronal damage in models of oxidative stress, supporting its potential use in neurodegenerative disease therapies .

Mécanisme D'action

The mechanism of action of 2-(Cyclopentylthio)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions, while the cyclopentylthio group can modulate the compound’s overall pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., thiadiazole, fluorophenyl, piperidine, or sulfur-containing side chains) and provide a basis for comparative analysis:

Key Comparison Points

Core Heterocycle Variations :

- The target compound uses a 1,3,4-thiadiazole core, contrasting with the 1,3,4-oxadiazole in and the 1,2,4-triazole in . Thiadiazoles generally exhibit higher electronegativity and metabolic stability compared to oxadiazoles, which may enhance target binding .

- The triazole-containing compound in showed strong agreement between experimental (X-ray) and computational (DFT) geometries, suggesting reliable structural predictability for analogues like the target compound.

Substituent Effects :

- Fluorophenyl Position : The 2-fluorophenyl group in the target compound differs from the 4-fluorophenyl in . The ortho-substitution may sterically hinder binding but improve π-stacking in hydrophobic pockets .

- Sulfur Linkages : The cyclopentylthio group in the target compound contrasts with the sulfonyl group in . Sulfonyl groups enhance solubility but may reduce membrane permeability compared to thioethers .

Biological Activity :

- The sodium acetate derivative in demonstrated superior enzyme interaction energy, attributed to its ionic character and triazole-thiadiazole hybrid structure. The target compound’s neutral cyclopentylthio group may limit similar interactions unless compensatory hydrophobic effects dominate.

- Antimicrobial activity in was moderate, suggesting that fluorophenyl-thiadiazole hybrids require additional optimization (e.g., piperidine substitution) for efficacy.

Synthetic and Analytical Approaches :

Activité Biologique

The compound 2-(Cyclopentylthio)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential pharmacological applications. It features a cyclopentylthio moiety, a piperidine ring, and a thiadiazole derivative, indicating a diverse range of biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name: 2-(Cyclopentylthio)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

- Molecular Formula: C14H15FN2S3

- Molecular Weight: 326.48 g/mol

- CAS Number: 477846-20-1

Biological Activity Overview

The biological activity of the compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The presence of the thiadiazole ring is particularly notable for its pharmacological properties.

The compound's mechanism of action is believed to involve:

- Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation: The compound could interact with various receptors, modulating their activity and influencing cellular responses.

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of thiadiazole derivatives similar to this compound. It was found that these compounds exhibited significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Research has suggested that compounds containing thiadiazole rings have potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Case Studies

| Study | Findings | |

|---|---|---|

| Study on Thiadiazole Derivatives | Evaluated several derivatives for anti-inflammatory effects. | Compounds showed significant inhibition of inflammatory markers. |

| Anticancer Activity Research | Investigated the effects on cancer cell lines. | Induced apoptosis in specific cancer types, suggesting therapeutic potential. |

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone | Contains oxadiazole and piperidine | Lacks cyclopentylthio group |

| 1-(2-Fluorophenyl)-2-piperidinethanone | Piperidine and phenyl groups | No oxadiazole structure |

The comparison highlights the unique combination of functionalities in 2-(Cyclopentylthio)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone , which may influence its biological activities differently from other compounds.

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound to ensure high yield and purity?

Answer: The synthesis involves three key steps: thiadiazole ring formation, piperidine coupling, and thioether introduction. Critical parameters include:

- Temperature : Thiadiazole cyclization requires 90°C under reflux for 3 hours to ensure complete ring closure .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency during piperidine coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and preparative HPLC (C18 columns, acetonitrile/water mobile phases) are critical for isolating intermediates .

- Reaction Monitoring : TLC or LC-MS is used to track intermediate formation and prevent side reactions .

Q. Table 1: Synthesis Optimization Parameters

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiadiazole Formation | 90°C, DMF, 3 hours | 65–75% | |

| Piperidine Coupling | 50–60°C, THF, 12 hours | 80–85% | |

| Thioether Alkylation | RT, dichloromethane, 6 hours | 70–75% |

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 433.12) .

- HPLC : Purity >95% is achieved using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : Resolves stereochemistry of the piperidine-thiadiazole core in crystalline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Answer:

- Core Modifications : Replace the 2-fluorophenyl group with bioisosteres (e.g., 3-fluorophenyl, chlorophenyl) to assess electronic effects on target binding .

- Scaffold Variation : Compare activity of piperidine vs. pyrrolidine cores to determine conformational flexibility requirements .

- High-Throughput Screening : Test derivatives in kinase inhibition panels (e.g., EGFR, VEGFR2) to identify selectivity trends .

- Computational Docking : Use AutoDock Vina with homology models of target proteins (e.g., kinases) to predict binding modes .

Q. What experimental strategies resolve contradictions in reported biological activities across studies?

Answer:

- Purity Validation : Re-test compounds with HPLC >98% purity to exclude impurities as activity modifiers .

- Assay Standardization : Use identical cell lines (e.g., HEK293 for GPCR assays) and serum-free media to reduce variability .

- Metabolic Stability Testing : Incubate compounds with liver microsomes to identify instability (e.g., thioether oxidation) and correlate with activity loss .

- Orthogonal Assays : Confirm target engagement via surface plasmon resonance (SPR) for direct binding kinetics .

Q. How can synthetic routes be optimized for large-scale production without compromising yield?

Answer:

- Continuous Flow Chemistry : Implement flow reactors for exothermic steps (e.g., thiadiazole cyclization) to improve heat dissipation and scalability .

- In-Line Purification : Use scavenger cartridges (e.g., silica-bound thiophiles) to remove excess reagents during piperidine coupling .

- Automated Process Control : Integrate real-time FTIR monitoring to adjust reaction parameters dynamically (e.g., pH, temperature) .

Q. Table 2: Scalability Improvements

| Method | Application | Yield Improvement | Reference |

|---|---|---|---|

| Flow Reactors | Thiadiazole cyclization | +15% | |

| Telescoped Synthesis | Piperidine-thioether coupling | +20% |

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Answer:

- Kinetic Binding Studies : SPR analysis (Biacore) reveals slow dissociation rates (koff < 0.01 s⁻¹), suggesting prolonged target inhibition .

- Mutagenesis Experiments : Replace key residues (e.g., Lys123 in kinase ATP-binding sites) to validate hydrogen bonding with the thiadiazole nitrogen .

- Metabolite Profiling : LC-MS identifies primary metabolites (e.g., sulfoxide derivatives) that retain or lose activity .

Q. How do structural modifications impact the compound’s metabolic stability?

Answer:

- Thioether Stabilization : Replace cyclopentylthio with sulfone groups to reduce CYP450-mediated oxidation, improving half-life in hepatocyte assays (t½ from 2 → 8 hours) .

- Fluorine Substitution : Introduce 4-fluoro groups on the phenyl ring to block para-hydroxylation, a common metabolic pathway .

- Prodrug Strategies : Mask the ketone as a boronic ester to enhance solubility and delay first-pass metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.